![molecular formula C13H12BrFN2O2S B3518833 5-BROMO-2-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3518833.png)
5-BROMO-2-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
5-BROMO-2-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine, fluorine, and sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
5-BROMO-2-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BROMO-2-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: A simpler compound with similar bromine and fluorine substitutions on a pyridine ring.
5-Bromo-2-fluoropyrimidine: Another related compound with a pyrimidine ring instead of a benzene ring.
Uniqueness
5-BROMO-2-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-2-fluoro-N-(2-pyridin-4-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2S/c14-11-1-2-12(15)13(9-11)20(18,19)17-8-5-10-3-6-16-7-4-10/h1-4,6-7,9,17H,5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNVNHHHPICJGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC=NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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